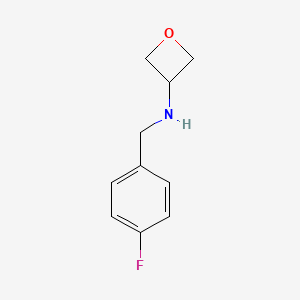

N-(4-Fluorobenzyl)oxetan-3-amine

Description

N-(4-Fluorobenzyl)oxetan-3-amine is a small-molecule amine featuring an oxetane ring (a four-membered oxygen-containing heterocycle) substituted with a 4-fluorobenzyl group. This compound belongs to a class of molecules valued in medicinal chemistry for their ability to modulate physicochemical properties such as solubility, metabolic stability, and bioavailability.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDVWDVIAVCYNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorobenzyl)oxetan-3-amine typically involves the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, including intramolecular cyclization of epoxides or halocyclization of alcohols.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with an amine precursor.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.

Major Products:

Oxidation: Oxetane derivatives with oxidized functional groups.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted oxetane derivatives.

Scientific Research Applications

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, especially in the context of enzyme inhibition and receptor binding .

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties .

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity and selectivity, while the oxetane ring contributes to its stability and reactivity . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(4-Fluorobenzyl)oxetan-3-amine and its analogs:

Structural and Functional Analysis

Fluorine Substitution Patterns

- Ortho-Fluorine (N-(2-Fluorobenzyl)oxetan-3-amine) : Introduces steric effects that may reduce binding flexibility but improve selectivity for certain targets.

- Trifluoromethyl (N-(4-(Trifluoromethyl)benzyl)oxetan-3-amine) : The CF₃ group increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Ring System Variations

- Oxetane vs. Piperidine : Oxetane rings are smaller and more rigid than piperidine, often improving metabolic stability by resisting oxidative degradation. Piperidine derivatives (e.g., QY-0997) may offer better solubility as dihydrochloride salts but could be prone to faster hepatic clearance.

Direct Phenyl Attachment

Commercial Availability and Purity

Biological Activity

N-(4-Fluorobenzyl)oxetan-3-amine is a compound of interest in medicinal chemistry due to its unique structural features, including an oxetane ring and a fluorobenzyl substituent. These characteristics contribute to its potential biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Structural Characteristics

The molecular formula of this compound is C₉H₁₁FNO, with a molecular weight of 171.19 g/mol. The oxetane ring is a four-membered cyclic ether that often enhances the compound's reactivity and biological properties due to its strained structure. The presence of the fluorine atom increases lipophilicity and metabolic stability, which are crucial for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The fluorobenzyl group enhances binding affinity to biological targets, such as enzymes and receptors. This is particularly relevant in the context of drug design, where improved binding can lead to increased efficacy.

- Reactivity : The oxetane ring allows for various chemical modifications that can lead to the synthesis of derivatives with enhanced biological activity.

- Nucleophilic Properties : The amine group can participate in nucleophilic substitution reactions, potentially leading to the formation of active metabolites.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways.

- Antimicrobial Activity : Compounds with oxetane structures have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes.

- Anti-inflammatory Effects : Similar compounds have been linked to reduced inflammation in preclinical models.

Case Studies

Several studies have investigated the biological effects of this compound and related compounds:

- A study demonstrated that derivatives of oxetane compounds could effectively inhibit the growth of cancer cell lines (e.g., HeLa and CEM cells), suggesting a potential role in cancer therapy .

- Another research effort focused on the synthesis and evaluation of oxetane-containing compounds for their ability to cross the blood-brain barrier, indicating potential applications in treating neurological disorders .

Data Table: Biological Activity Overview

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that require precise control over reaction conditions to achieve high yields and purity. Potential derivatives can be synthesized by modifying the oxetane ring or substituting different groups on the benzyl moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.